molecular formula C11H21NO B1468584 1-(Cyclohexylmethyl)pyrrolidin-3-ol CAS No. 939776-33-7

1-(Cyclohexylmethyl)pyrrolidin-3-ol

Cat. No.: B1468584
CAS No.: 939776-33-7
M. Wt: 183.29 g/mol
InChI Key: WRBMJBDTLQPDLG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(Cyclohexylmethyl)pyrrolidin-3-ol” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a cyclohexylmethyl group. The pyrrolidine ring is a common structure in many biologically active compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Asymmetric 1,3-Dipolar Cycloaddition : This compound, a valuable intermediate for synthesizing bioactive molecules, was efficiently produced via 1,3-dipolar cycloaddition, showcasing its potential in large-scale organic synthesis and pharmaceutical applications (Kotian et al., 2005).

  • Cyclotrimerisation Mechanisms : The compound's utility in understanding cyclotrimerisation mechanisms of phenylvinylketones was highlighted, emphasizing its role in developing novel synthetic pathways (Möhrle et al., 1997).

Biological and Medicinal Applications

  • Stereoselective Synthesis : The compound is pivotal in the stereoselective synthesis of azetidines and pyrrolidines, contributing to the development of new medicinal molecules (Medjahdi et al., 2009).

  • Anticonvulsant Properties : Studies on related pyrrolidine derivatives reveal significant anticonvulsant activities, suggesting potential therapeutic applications of 1-(Cyclohexylmethyl)pyrrolidin-3-ol in epilepsy treatment (Kamiński & Obniska, 2008).

  • Antifungal and Antibacterial Properties : Isoflavonoid structures, including this compound, have been associated with significant antifungal and antibacterial properties, underscoring its potential in pharmaceutical research (Thinagar et al., 2000).

  • Pyrrolidine-Containing Alkaloids Synthesis : It plays a critical role in the synthesis of pyrrolidine-containing alkaloids, expanding its utility in natural product synthesis and drug discovery (Li et al., 2018).

  • Antiprion Compound : A study evaluated the oral toxicity of a novel antiprion compound involving this compound, suggesting its potential in treating prion diseases (Hosokawa-Muto et al., 2019).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Cyclohexylmethyl)pyrrolidin-3-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring contributes to its polarity and dipole moment, which enhances its interaction with polar biomolecules . It has been observed that this compound can act as a scaffold for designing bioactive agents, potentially interacting with enzymes involved in metabolic pathways . These interactions can lead to enzyme inhibition or activation, influencing various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of pyrrolidine, such as this compound, can affect the activity of specific proteins and enzymes within cells . These interactions can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions result in changes in cellular function and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, leading to changes in metabolic pathways. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s structure allows it to be efficiently transported across cell membranes and distributed to various cellular compartments. This distribution is crucial for its activity and function, as it determines the compound’s localization and accumulation within cells.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and its role in cellular processes.

Properties

IUPAC Name

1-(cyclohexylmethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBMJBDTLQPDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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